molecular formula C18H15BrN2O3S B3547362 N~2~-[(4-bromophenyl)sulfonyl]-N~1~-1-naphthylglycinamide

N~2~-[(4-bromophenyl)sulfonyl]-N~1~-1-naphthylglycinamide

Katalognummer B3547362
Molekulargewicht: 419.3 g/mol
InChI-Schlüssel: ZHBJKLSOOAGNNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a complex organic molecule that likely contains a bromophenylsulfonyl group and a naphthylglycinamide group . These types of compounds are often used in medicinal chemistry and could have various biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including condensation and substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex, given the presence of multiple functional groups. It would likely include a bromophenylsulfonyl group attached to a naphthylglycinamide group .


Chemical Reactions Analysis

The compound, due to its functional groups, might undergo various chemical reactions, including electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, its lipophilicity, expressed by the clogP value, could influence its antimicrobial effect .

Wissenschaftliche Forschungsanwendungen

N~2~-[(4-bromophenyl)sulfonyl]-N~1~-1-naphthylglycinamide 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival. This inhibition leads to the suppression of pro-inflammatory cytokines and chemokines, making it a potential therapeutic agent for various inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and asthma.
In addition to its anti-inflammatory properties, this compound 11-7082 has also been shown to have anti-cancer effects. It has been found to induce apoptosis and inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. This compound 11-7082 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjunct therapy for cancer treatment.

Wirkmechanismus

N~2~-[(4-bromophenyl)sulfonyl]-N~1~-1-naphthylglycinamide 11-7082 inhibits the activation of the NF-κB pathway by preventing the degradation of its inhibitor, IκBα. This inhibition prevents the translocation of NF-κB to the nucleus, where it regulates the expression of pro-inflammatory cytokines and chemokines. This compound 11-7082 also inhibits the activity of the IκB kinase (IKK) complex, which is involved in the phosphorylation and degradation of IκBα.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1). This compound 11-7082 has also been shown to inhibit the proliferation and migration of various cancer cell lines.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N~2~-[(4-bromophenyl)sulfonyl]-N~1~-1-naphthylglycinamide 11-7082 is its specificity for the NF-κB pathway, which makes it a useful tool for studying the role of this pathway in various diseases. However, one limitation of this compound 11-7082 is its potential toxicity, particularly at high concentrations. This toxicity may limit its use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research involving N~2~-[(4-bromophenyl)sulfonyl]-N~1~-1-naphthylglycinamide 11-7082. One area of interest is the development of more potent and specific inhibitors of the NF-κB pathway. Another area of interest is the exploration of the potential therapeutic applications of this compound 11-7082 in various diseases, including cancer, inflammatory bowel disease, and asthma. Finally, there is a need for further research on the safety and toxicity of this compound 11-7082, particularly in human clinical trials.

Eigenschaften

IUPAC Name

2-[(4-bromophenyl)sulfonylamino]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3S/c19-14-8-10-15(11-9-14)25(23,24)20-12-18(22)21-17-7-3-5-13-4-1-2-6-16(13)17/h1-11,20H,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBJKLSOOAGNNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CNS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-1-naphthylglycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-1-naphthylglycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-1-naphthylglycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-1-naphthylglycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-1-naphthylglycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-1-naphthylglycinamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.